N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

The compound N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2097896-74-5) is a complex heterocyclic sulfonamide with the molecular formula C16H13N3O3S3 and a molecular weight of 391.48 g/mol. It is a derivative of the 2,1,3-benzothiadiazole-4-sulfonamide pharmacophore, which is recognized for its ability to inhibit carbonic anhydrase enzymes, with reported Ki values ranging from 0.025 to 0.971 µM for human isoforms hCA I and II.

Molecular Formula C16H13N3O3S3
Molecular Weight 391.48
CAS No. 2097896-74-5
Cat. No. B2700308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
CAS2097896-74-5
Molecular FormulaC16H13N3O3S3
Molecular Weight391.48
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4
InChIInChI=1S/C16H13N3O3S3/c20-25(21,15-7-1-4-12-16(15)19-24-18-12)17-10-11(13-5-2-8-22-13)14-6-3-9-23-14/h1-9,11,17H,10H2
InChIKeyLNQVEVRMDBSOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2097896-74-5) – A Structurally Distinct Heterocyclic Sulfonamide


The compound N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2097896-74-5) is a complex heterocyclic sulfonamide with the molecular formula C16H13N3O3S3 and a molecular weight of 391.48 g/mol . It is a derivative of the 2,1,3-benzothiadiazole-4-sulfonamide pharmacophore, which is recognized for its ability to inhibit carbonic anhydrase enzymes, with reported Ki values ranging from 0.025 to 0.971 µM for human isoforms hCA I and II . The compound’s structure is distinguished by a unique ethyl linker simultaneously bearing furan-2-yl and thiophen-2-yl substituents, a feature not present in simpler benzothiadiazole sulfonamides.

Why Generic Substitution is Problematic for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide


This compound cannot be simply interchanged with other benzothiadiazole sulfonamides or simpler heterocyclic sulfonamides due to the critical role of its unique N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl] side chain. This substituent introduces a specific spatial arrangement and electronic character that deviate from analogs with single heterocycles, hydroxy groups, or methylene linkers . The presence of both a furan (oxygen heterocycle) and thiophene (sulfur heterocycle) on the same ethyl carbon creates a distinct hydrogen-bonding and π-stacking profile that influences target binding and physicochemical properties like lipophilicity, which a generic thiadiazole sulfonamide cannot replicate.

Quantitative Differentiation Evidence for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide


Unique Dual Heterocycle Substitution on the Ethyl Linker

The target compound possesses a unique N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl] side chain, where both a furan and a thiophene ring are attached to the same ethyl carbon. This is in contrast to the closest analog, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, which uses a thiophen-3-yl isomer . The thiophen-2-yl substitution in the target compound offers a different steric and electronic environment compared to the thiophen-3-yl isomer. This structural choice directly impacts the orientation of the sulfur atom, which can alter key interactions within enzyme active sites, such as those of carbonic anhydrases, where sulfonamide inhibitors typically coordinate the catalytic zinc ion [1].

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

Differentiated Linker Chemistry vs. Methylene-Bridged Analogs

The target compound uses a direct ethyl linker between the chiral carbon bearing the furan/thiophene and the sulfonamide nitrogen. This is chemically distinct from the scaffold found in N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide, where a methylene bridge connects the benzothiadiazole-sulfonamide to a pre-assembled 4-(furan-2-yl)thiophene biaryl system . The target compound's ethyl linker introduces a second sp3 carbon, increasing rotational freedom and potentially allowing the heterocycles to adopt a different conformational ensemble. This flexibility can be crucial for induced-fit binding mechanisms. This difference in linker length and composition fundamentally alters the vector of the terminal heterocycles relative to the sulfonamide zinc-binding group.

Chemical Biology Probe Design Molecular Pharmacology

Absence of a Hydrophilic Hydroxy Group Provides a Distinct Lipophilicity Profile

The target compound lacks the hydroxy group found on the ethyl linker in analogs such as N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,1,3-benzothiadiazole-4-sulfonamide . The removal of this polar hydroxyl moiety is predicted to significantly increase the compound's logP and reduce its topological polar surface area (tPSA). For related sulfonamide derivatives with the same molecular formula (C16H13N3O3S3), a calculated logP of approximately 2.44 has been reported, which is considered favorable for membrane permeability . The hydroxy analog, with an additional oxygen atom (C16H13N3O4S3), would have a higher tPSA and lower logP, making the target compound comparatively more lipophilic.

Drug Design ADME Prediction Pharmacokinetics

Carbonic Anhydrase Inhibition: Class-Level Potency of the Benzothiadiazole-Sulfonamide Scaffold

While direct target-specific inhibition data is not publicly available, the 2,1,3-benzothiadiazole-4-sulfonamide core is a validated pharmacophore for carbonic anhydrase (CA) inhibition. A close scaffold analog, 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide, exhibits potent inhibition of human CA isoforms, with Ki values ranging from 0.025 to 0.682 µM for hCA II and 0.052 to 0.971 µM for hCA I . This baseline potency provides a reference point for the target compound, which is hypothesized to show differential isoform selectivity due to its unique, bulkier furan-thiophene ethyl tail. The mechanism involves the deprotonated sulfonamide nitrogen coordinating the catalytic zinc ion in the CA active site, a feature conserved across this compound class [1].

Enzyme Inhibition Cancer Therapeutics Glaucoma

Recommended Application Scenarios for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling

The compound's unique dual heterocycle tail makes it a prime candidate for selectivity screening against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). The differentiated thiophene-2-yl vs. thiophene-3-yl isomerism and the flexible ethyl linker are structural features known to influence isoform selectivity. This makes it a high-value tool compound for groups working on tumor-associated CA IX/XII inhibitors, where selective inhibition over the off-target cytosolic isoforms is critical [1].

Structure-Activity Relationship (SAR) Probe for Heterocyclic Tail Optimization

This compound serves as a critical SAR probe to understand the impact of dual five-membered heterocycles in sulfonamide-based inhibitors. It can be directly compared with mono-substituted, hydroxylated, or methylene-linked analogs to quantify the energetic contributions of the furan and thiophene rings to binding affinity and selectivity. Its procurement is essential for systematic medicinal chemistry campaigns aiming to optimize the tail region of benzothiadiazole CA inhibitors .

Development of Lipophilic Chemical Tools for Intracellular Targeting

The predicted moderate-to-high lipophilicity (calculated logP ~2.4) of this compound, stemming from the absence of a polar hydroxyl group and the presence of sulfur-containing thiophene, makes it a superior candidate for intracellular target engagement studies. It can be used to probe membrane permeability in cell-based assays where achieving sufficient intracellular concentration is a challenge for more polar, hydroxylated analogs. This application is particularly relevant for investigating the role of cytosolic carbonic anhydrases and other intracellular targets .

Computational Chemistry and Docking Model Validation

With its rich heterocyclic architecture, the compound is highly suitable for validating computational docking models and molecular dynamics simulations. Its flexible ethyl linker and the distinct electronic properties of the furan and thiophene rings provide a challenging and informative test case for in silico methods aiming to predict binding poses and affinity for metalloenzymes like carbonic anhydrases. Procurement is valuable for chemoinformatics groups developing or benchmarking new scoring functions and conformational sampling algorithms [1].

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.